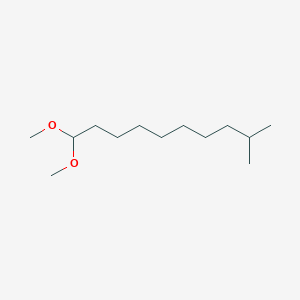![molecular formula C20H22N2O2S B14367752 N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide CAS No. 90264-11-2](/img/structure/B14367752.png)
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a diethylamino group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide typically involves the reaction of 4-(diethylamino)aniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature
Reaction Time: 24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of oxidized products such as sulfoxides and sulfones.
Reduction: Formation of reduced products such as amines.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Similar structure with a dimethylamino group instead of a diethylamino group.
N-Phenylnaphthalen-1-amine: Similar structure with an amine group instead of a sulfonamide group.
Uniqueness
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is unique due to the presence of both the diethylamino group and the sulfonamide group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
90264-11-2 |
|---|---|
Formule moléculaire |
C20H22N2O2S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-22(4-2)18-14-12-17(13-15-18)21-25(23,24)20-11-7-9-16-8-5-6-10-19(16)20/h5-15,21H,3-4H2,1-2H3 |
Clé InChI |
JCFWBEIPAWIGMX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


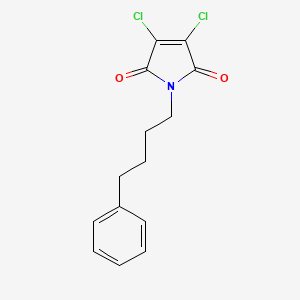
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
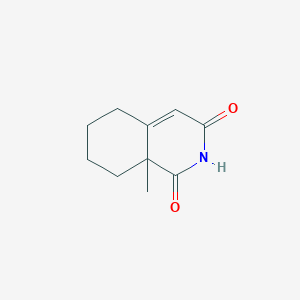
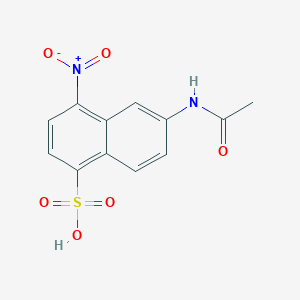
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
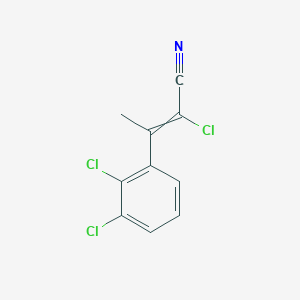
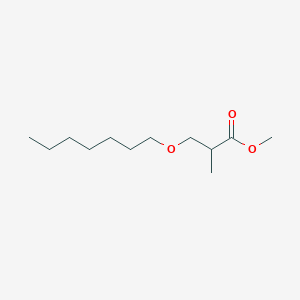
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
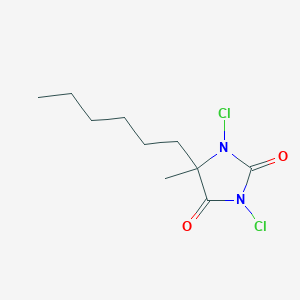
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
